molecular formula C12H16FNO B13837680 N-(4-(t-butyl)-2-fluorophenyl)acetamide

N-(4-(t-butyl)-2-fluorophenyl)acetamide

Cat. No.: B13837680
M. Wt: 209.26 g/mol
InChI Key: ABTPTZHRDPHFDR-UHFFFAOYSA-N
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Description

N-(4-(t-butyl)-2-fluorophenyl)acetamide is an organic compound that belongs to the class of amides It features a tert-butyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(t-butyl)-2-fluorophenyl)acetamide typically involves the reaction of 4-(t-butyl)-2-fluoroaniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:

4-(t-butyl)-2-fluoroaniline+acetic anhydrideThis compound+acetic acid\text{4-(t-butyl)-2-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-(t-butyl)-2-fluoroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(t-butyl)-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-(t-butyl)-2-fluorophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(t-butyl)-2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(t-butyl)-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(t-butyl)phenyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)acetamide: Lacks the tert-butyl group, which may influence its steric properties and interactions.

    N-(2-fluorophenyl)acetamide: The position of the fluorine atom is different, leading to variations in electronic and steric effects.

Uniqueness

N-(4-(t-butyl)-2-fluorophenyl)acetamide is unique due to the presence of both the tert-butyl group and the fluorine atom on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(4-tert-butyl-2-fluorophenyl)acetamide

InChI

InChI=1S/C12H16FNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ABTPTZHRDPHFDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)F

Origin of Product

United States

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